5-(Benzoylamino)pentanoic acid

Vue d'ensemble

Description

5-(Benzoylamino)pentanoic acid is a chemical compound that can be derived from benzoic acid. It is a part of various synthetic pathways and has potential applications in medicinal chemistry, particularly as an enzyme inhibitor or in the synthesis of pharmaceuticals. The compound is related to other benzoic acid derivatives and can be synthesized through different chemical reactions involving benzoic acid or its derivatives.

Synthesis Analysis

The synthesis of related benzoic acid derivatives has been explored in several studies. For instance, a series of benzoic acid derivatives was synthesized to test their ability to inhibit influenza neuraminidase, although 5-(Benzoylamino)pentanoic acid was not specifically mentioned . Another study involved the synthesis of benzyl 5-(diisopropoxyphosphoryl)pentanoate from 5-bromopentanoic acid, which was then hydrolyzed to produce 5-phosphonopentanoic acid, a compound structurally related to 5-(Benzoylamino)pentanoic acid . These studies demonstrate the synthetic routes that could potentially be adapted for the synthesis of 5-(Benzoylamino)pentanoic acid.

Molecular Structure Analysis

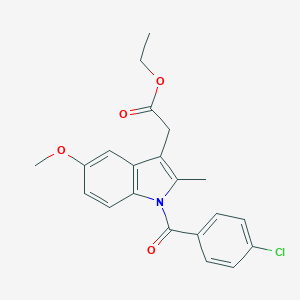

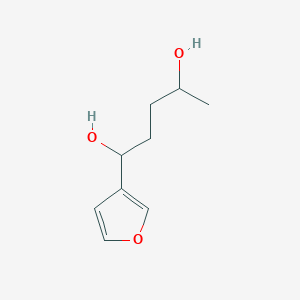

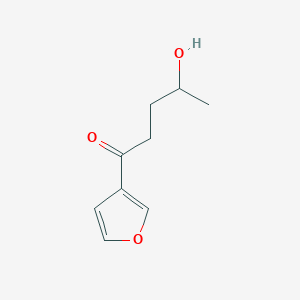

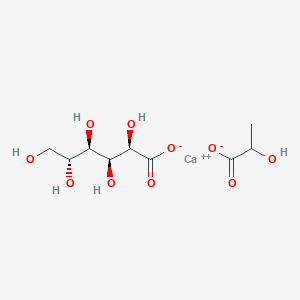

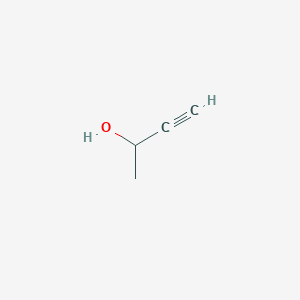

The molecular structure of 5-(Benzoylamino)pentanoic acid would consist of a benzoyl group attached to an amino group, which is further linked to a five-carbon chain terminating in a carboxylic acid. The structure is likely to be similar to the compounds studied in the provided papers, where the orientation of substituents and the overall molecular conformation play a crucial role in their biological activity .

Chemical Reactions Analysis

The chemical reactions involving benzoic acid derivatives are diverse. Methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound related to 5-(Benzoylamino)pentanoic acid, was shown to react with various diketones to produce substituted pyranones . This indicates that 5-(Benzoylamino)pentanoic acid could also participate in similar reactions, potentially leading to the formation of various heterocyclic compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-(Benzoylamino)pentanoic acid are not directly reported in the provided papers, we can infer that the compound would exhibit properties typical of benzoic acid derivatives. These might include moderate solubility in organic solvents, the potential for hydrogen bonding due to the presence of an amino group, and acidity due to the carboxylic acid group. The exact properties would depend on the specific structure and substituents present in the molecule.

Applications De Recherche Scientifique

Application Summary

“5-(Benzoylamino)pentanoic acid” is a chemical compound with the molecular formula C12H15NO3 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .

Methods of Application or Experimental Procedures

Results or Outcomes

The outcomes of using “5-(Benzoylamino)pentanoic acid” in research also depend on the specific context. For example, it has been used in a study investigating the reactivity of oxidants towards phenyl and benzyl substituted 5-selanylpentanoic acids . In this study, the researchers found that the phenyl/benzyl group plays a significant role in determining the transients generated from their reactions with oxidizing radicals such as ˙OH, Br2˙− and CO3˙− .

Pharmaceuticals

Application Summary

Derivatives of pentanoic acid, which “5-(Benzoylamino)pentanoic acid” is a type of, have important medical applications .

Methods of Application or Experimental Procedures

Results or Outcomes

For instance, valproic acid , a derivative of pentanoic acid, is a widely used anticonvulsant and mood-stabilizing drug .

Plasticizers and Polymers

Application Summary

Pentanoic acid is also utilized in the production of plasticizers and certain types of polymers .

Methods of Application or Experimental Procedures

Results or Outcomes

The outcomes of using “5-(Benzoylamino)pentanoic acid” in the production of plasticizers and polymers also depend on the specific context .

Flavor and Fragrance Industry

Application Summary

Despite its unpleasant odor in pure form, pentanoic acid, which “5-(Benzoylamino)pentanoic acid” is a type of, is an essential ingredient in the flavor and fragrance industry . It can contribute to the flavor profile of certain foods when used in small amounts, and its derivatives are commonly used in the manufacture of various fragrances .

Methods of Application or Experimental Procedures

Results or Outcomes

The outcomes of using “5-(Benzoylamino)pentanoic acid” in the flavor and fragrance industry also depend on the specific context .

Industrial Applications

Application Summary

Pentanoic acid (PA) is an industrially relevant chemical used in several applications . It is currently manufactured from fossil feedstock .

Methods of Application or Experimental Procedures

In industrial applications, pentanoic acid can be synthesized through the oxidation of pentanol, a type of alcohol with five carbon atoms . It’s also a byproduct of anaerobic fermentation, notably in the production of ethanol and butanol in bioreactors .

Results or Outcomes

The outcomes of using “5-(Benzoylamino)pentanoic acid” in industrial applications also depend on the specific context .

Safety And Hazards

The compound has been associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

5-benzamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11(15)8-4-5-9-13-12(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPZULVOGQPDBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279844 | |

| Record name | 5-(Benzoylamino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzoylamino)pentanoic acid | |

CAS RN |

15647-47-9 | |

| Record name | 15647-47-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Benzoylamino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione](/img/structure/B105425.png)

![Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate](/img/structure/B105434.png)